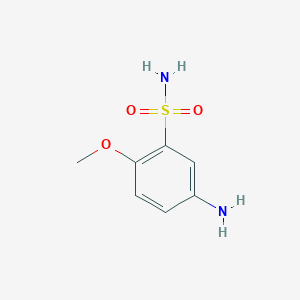

5-Amino-2-methoxybenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-2-methoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYZMIPOAWOHAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397583 | |

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88508-44-5 | |

| Record name | 5-Amino-2-methoxybenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-2-methoxybenzenesulfonamide, a key chemical intermediate. The document details a plausible synthetic pathway, experimental protocols, and expected characterization data, designed to support research and development in the chemical and pharmaceutical sciences.

Synthesis of this compound

A viable synthetic route to this compound commences with the readily available 2-methoxy-5-nitroaniline. The synthesis involves a two-step process: diazotization of the amino group followed by sulfonation, and subsequent reduction of the nitro group. An alternative, though less direct, pathway could involve the chlorosulfonation of 4-methoxyaniline, followed by amination and subsequent functional group manipulations.

A proposed and detailed synthetic workflow is presented below, starting from the nitrated precursor.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

The following protocol is a proposed method for the synthesis of this compound based on established chemical transformations.

Step 1 & 2: Diazotization and Sulfonylation of 2-Methoxy-5-nitroaniline

-

Diazotization: To a stirred solution of 2-methoxy-5-nitroaniline in concentrated hydrochloric acid, cooled to 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: The freshly prepared diazonium salt solution is then slowly added to a solution of sulfur dioxide in acetic acid, with copper(II) chloride as a catalyst. The reaction is stirred at room temperature until the evolution of nitrogen gas ceases. The resulting mixture is then poured into ice-water, and the precipitated 2-methoxy-5-nitrobenzenesulfonyl chloride is collected by filtration.

Step 3: Amination of 2-Methoxy-5-nitrobenzenesulfonyl chloride

-

The crude 2-methoxy-5-nitrobenzenesulfonyl chloride is added portion-wise to a cooled, concentrated solution of ammonium hydroxide.

-

The mixture is stirred vigorously, and the temperature is maintained below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours.

-

The precipitated 2-methoxy-5-nitrobenzenesulfonamide is collected by filtration, washed with cold water, and dried.

Step 4: Reduction of 2-Methoxy-5-nitrobenzenesulfonamide

-

To a suspension of 2-methoxy-5-nitrobenzenesulfonamide in a mixture of ethanol and water, iron powder and a catalytic amount of hydrochloric acid are added.

-

The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).

-

The hot reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure, and the pH is adjusted with a base (e.g., sodium carbonate) to precipitate the crude this compound.

-

The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Characterization Data

The following tables summarize the expected physical and spectroscopic properties of this compound.

Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | Not available |

| Solubility | Soluble in DMSO and methanol |

| CAS Number | 88508-44-5[1] |

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 (predicted) | s | 2H | SO₂NH₂ |

| ~6.8 (predicted) | d | 1H | Ar-H |

| ~6.7 (predicted) | d | 1H | Ar-H |

| ~6.5 (predicted) | dd | 1H | Ar-H |

| ~5.0 (predicted) | s | 2H | NH₂ |

| ~3.8 (predicted) | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 (predicted) | Ar-C-O |

| ~140 (predicted) | Ar-C-NH₂ |

| ~130 (predicted) | Ar-C-SO₂ |

| ~118 (predicted) | Ar-CH |

| ~115 (predicted) | Ar-CH |

| ~112 (predicted) | Ar-CH |

| ~56 (predicted) | OCH₃ |

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (NH₂ and SO₂NH₂) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |

| 1620-1580 | Medium | Aromatic C=C stretch, N-H bend |

| 1350-1300 | Strong | Asymmetric SO₂ stretch |

| 1170-1150 | Strong | Symmetric SO₂ stretch |

| 1250-1200 | Strong | Aryl-O stretch |

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular Ion) |

| 186 | [M-NH₂]⁺ |

| 137 | [M-SO₂NH₂]⁺ |

| 123 | [M-SO₂NH₂-CH₂]⁺ |

| 108 | [M-SO₂NH₂-C₂H₅]⁺ |

Biological Significance and Applications

While this compound itself is primarily a chemical intermediate, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents. Its structural similarity to other biologically active sulfonamides suggests potential applications in drug discovery and development. For instance, derivatives of this compound could be explored for their antibacterial, diuretic, or other pharmacological activities. The presence of both an amino and a methoxy group on the benzene ring provides versatile handles for further chemical modifications, allowing for the generation of diverse compound libraries for screening.

Diagram of Potential Derivatization Pathways

Caption: Potential sites for chemical modification of the core structure.

This technical guide serves as a foundational resource for professionals engaged in the synthesis and study of this compound. The provided protocols and characterization data are intended to facilitate further research and application of this versatile chemical intermediate.

References

Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-methoxybenzenesulfonamide is a sulfonamide compound with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for predicting its behavior in biological systems, guiding formulation development, and ensuring analytical method robustness. This technical guide provides a summary of the available identifying information for this compound (CAS 88508-44-5) and outlines detailed experimental protocols for the determination of its key physicochemical parameters. Due to the limited availability of experimental data in public literature, this guide focuses on the established methodologies for characterizing such a compound.

Core Compound Information

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 88508-44-5 |

| Molecular Formula | C₇H₁₀N₂O₃S |

| Molecular Weight | 202.23 g/mol |

Physicochemical Data Summary

A comprehensive search of scientific databases and chemical supplier information did not yield specific experimental or predicted quantitative data for the melting point, pKa, aqueous solubility, or logP of this compound. The table below reflects this lack of readily available data. The subsequent sections detail the standard experimental protocols that would be employed to determine these crucial parameters.

| Property | Value | Method |

| Melting Point | Data not available | Capillary Method |

| pKa | Data not available | UV-Metric Titration / LC-Based |

| Aqueous Solubility | Data not available | Shake-Flask Method |

| LogP | Data not available | Shake-Flask Method |

Experimental Protocols

The following sections describe detailed methodologies for the experimental determination of the core physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid state and is a critical indicator of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a calibrated melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (e.g., a heating rate of 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the range.

-

Purity Assessment: A sharp melting range (typically 0.5-1.0 °C) is indicative of a high-purity compound. Impurities tend to lower and broaden the melting range.

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a sulfonamide, the pKa of the sulfonamide group's proton is of primary interest.

Methodology:

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO, if aqueous solubility is low). A series of buffers with a range of known pH values are also prepared.

-

Spectroscopic Measurement: An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of the compound in each buffer is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated species have different absorbances is plotted against the pH of the buffer solutions. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve.

-

Yasuda-Shedlovsky Extrapolation: If a co-solvent is used due to low aqueous solubility, a series of pKa measurements are taken at different co-solvent concentrations. The aqueous pKa is then determined by extrapolating the results to 0% co-solvent.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing a drug's absorption and distribution. The shake-flask method is a standard technique for its determination.

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

Shaking/Agitation: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant (the saturated solution) is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Result Expression: The solubility is typically expressed in units of mg/mL or µg/mL.

LogP Determination (Octanol-Water Shake-Flask Method)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology:

-

Phase Pre-saturation: Equal volumes of 1-octanol and water (or a pH 7.4 buffer) are mixed and shaken vigorously to pre-saturate each phase with the other. The phases are then allowed to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

-

Equilibration: The mixture is shaken for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate the logical flow of the experimental protocols described above.

5-Amino-2-methoxybenzenesulfonamide CAS number and molecular structure

CAS Number: 88508-44-5 Molecular Formula: C₇H₁₀N₂O₃S

This technical guide provides a comprehensive overview of 5-Amino-2-methoxybenzenesulfonamide, a sulfonamide compound of interest to researchers and professionals in drug development and organic synthesis. This document outlines its chemical and physical properties, a generalized synthesis protocol, and expected spectroscopic characteristics.

Molecular Structure and Properties

This compound is an aromatic sulfonamide characterized by a benzene ring substituted with an amino group, a methoxy group, and a sulfonamide group.

Molecular Structure:

A summary of the key physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 88508-44-5 | Commercial Suppliers |

| Molecular Formula | C₇H₁₀N₂O₃S | Commercial Suppliers |

| Molecular Weight | 202.23 g/mol | Calculated |

| Melting Point | 195 °C | [1] |

| Topological Polar Surface Area (TPSA) | 95.41 Ų | Calculated |

| LogP | -0.0752 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Hydrogen Bond Donors | 2 | Calculated |

| Rotatable Bonds | 2 | Calculated |

Synthesis Protocol

General Synthesis Workflow:

The synthesis can be envisioned as a multi-step process starting from a readily available precursor, such as 2-methoxyaniline. The key steps would involve the protection of the amino group, followed by chlorosulfonation and subsequent amination to form the sulfonamide, and finally deprotection of the amino group.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol (Generalized):

-

Protection of the Amino Group: 2-methoxyaniline is reacted with an acylating agent, such as acetic anhydride, in a suitable solvent to protect the amino group as an acetamide. This directs the subsequent electrophilic substitution.

-

Chlorosulfonation: The resulting N-acetyl-2-methoxyaniline is treated with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group onto the benzene ring.

-

Formation of the Sulfonamide: The intermediate sulfonyl chloride is then reacted with ammonia (aqueous or gaseous) to form the sulfonamide group.

-

Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamide protecting group, usually under acidic conditions, to yield the desired this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectroscopic Data

Experimentally determined spectra for this compound are not widely published. However, the expected spectral characteristics can be inferred from the functional groups present in the molecule.

Table 2: Expected Spectroscopic Features

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 6.5 - 7.5 ppm |

| Methoxy Protons (-OCH₃) | δ ~3.8 ppm | |

| Amino Protons (-NH₂) | Broad singlet, variable shift | |

| Sulfonamide Protons (-SO₂NH₂) | Broad singlet, variable shift | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |

| Methoxy Carbon (-OCH₃) | δ ~55 ppm | |

| IR Spectroscopy | N-H Stretching (Amino & Sulfonamide) | 3300 - 3500 cm⁻¹ (two bands) |

| C-H Stretching (Aromatic & Alkyl) | 2850 - 3100 cm⁻¹ | |

| S=O Stretching (Sulfonamide) | 1300 - 1350 cm⁻¹ (asymmetric) & 1140 - 1180 cm⁻¹ (symmetric) | |

| C-O Stretching (Methoxy) | 1000 - 1300 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M+) | m/z = 202.04 |

Biological Activity and Drug Development

As of the date of this document, there is no publicly available information regarding the specific biological activity, pharmacological profile, or involvement in any signaling pathways for this compound. Its structural similarity to other sulfonamides suggests potential for investigation in various therapeutic areas, but this would require experimental validation.

Conclusion

This compound is a chemical compound with defined physicochemical properties. While detailed experimental protocols and biological data are scarce in the public domain, its synthesis can be approached through established chemical transformations. This guide provides a foundational understanding of this molecule for researchers and professionals in the field of medicinal chemistry and drug development. Further experimental investigation is necessary to fully characterize its synthetic accessibility and biological potential.

References

Spectroscopic Data of 5-Amino-2-methoxybenzenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Amino-2-methoxybenzenesulfonamide. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data based on its chemical structure, alongside detailed experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Chemical Structure

IUPAC Name: this compound

Molecular Formula: C₇H₁₀N₂O₃S

Molecular Weight: 218.23 g/mol

Structure:

(Note: A placeholder image is used here. In a real-world scenario, a chemical drawing of the structure would be inserted.)

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | s | 2H | -SO₂NH₂ |

| ~6.8 - 7.0 | d | 1H | Ar-H (ortho to -SO₂NH₂) |

| ~6.6 - 6.8 | dd | 1H | Ar-H (ortho to -NH₂ and meta to -SO₂NH₂) |

| ~6.4 - 6.6 | d | 1H | Ar-H (meta to -NH₂ and -SO₂NH₂) |

| ~5.0 - 5.5 | s (broad) | 2H | -NH₂ |

| ~3.8 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | Ar-C-OCH₃ |

| ~140 - 145 | Ar-C-NH₂ |

| ~135 - 140 | Ar-C-SO₂NH₂ |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | Ar-CH |

| ~110 - 115 | Ar-CH |

| ~55 - 60 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Solid, KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretch (amine and sulfonamide) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and methyl) |

| 1620 - 1580 | Medium | N-H bend (amine) |

| 1500 - 1400 | Strong | C=C stretch (aromatic) |

| 1350 - 1300 | Strong | S=O stretch (asymmetric) |

| 1180 - 1140 | Strong | S=O stretch (symmetric) |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 900 - 800 | Medium | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 218 | High | [M]⁺ (Molecular Ion) |

| 203 | Medium | [M - CH₃]⁺ |

| 154 | Medium | [M - SO₂]⁺ |

| 139 | High | [M - SO₂NH₂]⁺ |

| 108 | Medium | [C₆H₆NO]⁺ |

| 92 | Medium | [C₆H₆N]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials:

-

5-10 mg of this compound

-

0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tube

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

-

Accurately weigh 5-10 mg of the solid sample and transfer it into a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

-

Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample.

-

Insert the NMR tube into the spectrometer's sample holder.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Acquire the ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling is typically used.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Materials:

-

1-2 mg of this compound

-

~100 mg of dry potassium bromide (KBr)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two)

Procedure:

-

Gently grind ~100 mg of dry KBr in an agate mortar to a fine powder.

-

Add 1-2 mg of the sample to the KBr and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

<1 mg of this compound

-

Volatile organic solvent (e.g., methanol or acetonitrile)

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI or Electrospray Ionization - ESI)

Procedure (for EI-MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent to make a dilute solution (~1 mg/mL).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source.

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Relationship Between Spectroscopic Data and Structural Information

Caption: How different spectroscopic techniques provide specific structural information.

solubility and melting point of 5-Amino-2-methoxybenzenesulfonamide

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and established methodologies for determining the . Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes information on closely related structural analogs and presents generalized, detailed protocols for experimental determination.

Physicochemical Data

Data on Structural Analogs

The following table summarizes the available data for close structural analogs of this compound. It is crucial to note the structural differences when using this data as a proxy.

| Compound Name | Structure | Melting Point (°C) | Solubility |

| 5-Amino-2-methylbenzenesulfonamide | (Analog with a methyl group instead of a methoxy group) | 163.0 - 172.0[1] | Data not available |

| R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide | (Analog with an additional aminopropyl group) | Data not available | Slightly soluble in Chloroform and Methanol[2] |

Experimental Protocols

The following are detailed experimental protocols for the determination of melting point and solubility, which can be applied to this compound.

Melting Point Determination (Capillary Method)

This method is a widely used technique for determining the melting point range of a crystalline solid.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry.[4] Place a small amount of the compound on a clean, dry surface and finely crush it into a powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[5][6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

-

Initial Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the subsequent, more accurate measurement.[3][6]

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[6]

-

Data Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the entire sample has melted into a clear liquid (the clear point). The melting range is reported between these two temperatures. A narrow range (0.5-1.0°C) is indicative of a pure substance.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.[7][8]

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol). The excess solid is necessary to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the samples at a high speed.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the key physicochemical properties of a compound like this compound.

Caption: Experimental workflow for solubility and melting point determination.

Logical Relationships of Physicochemical Properties

This diagram illustrates the key factors influencing the solubility and melting point of an organic compound like this compound.

Caption: Factors influencing the physicochemical properties of the compound.

References

- 1. 5-Amino-2-methylbenzenesulfonamide, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. R-(-)-5-(2-Amino-propyl)-2-methoxy-benzenesulfonamide CAS#: 112101-81-2 [m.chemicalbook.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

5-Amino-2-methoxybenzenesulfonamide: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-2-methoxybenzenesulfonamide is a key aromatic sulfonamide that has garnered significant attention as a versatile building block in the landscape of organic synthesis. Its unique structural features, comprising a nucleophilic amino group, an electron-donating methoxy group, and a sulfonamide moiety, render it a valuable synthon for the construction of a diverse array of complex molecules, particularly in the realm of medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

While experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred from related structures and computational predictions. The aminopropyl derivative, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is a solid with a melting point of 166-167 °C and is slightly soluble in chloroform and methanol.[1]

Table 1: Physicochemical Properties of this compound and a Key Derivative

| Property | This compound (Predicted/Inferred) | (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Experimental) |

| CAS Number | 88508-44-5 | 112101-81-2 |

| Molecular Formula | C₇H₁₀N₂O₃S | C₁₀H₁₆N₂O₃S |

| Molecular Weight | 202.23 g/mol | 244.31 g/mol |

| Melting Point | Not available | 166-167 °C[1] |

| Solubility | Expected to be soluble in polar organic solvents. | Slightly soluble in Chloroform and Methanol.[1] |

Spectroscopic Characterization:

The structural features of this compound can be characterized by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the amino and sulfonamide groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the three different substituents on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The aromatic carbons, the methoxy carbon, and any aliphatic carbons in derivatives will exhibit characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the N-H stretching vibrations of the primary amine and the sulfonamide, the S=O stretching of the sulfonamide group, C-O stretching of the methoxy group, and C-H and C=C vibrations of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable information about the structure, with characteristic losses of SO₂ and fragments related to the substituents.

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by its three key functional groups: the primary aromatic amine, the sulfonamide, and the methoxy-substituted benzene ring.

-

Amino Group: The primary amino group is a key site for a variety of chemical transformations. It is nucleophilic and can readily undergo:

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer-type reactions to introduce a wide range of substituents (e.g., halogens, cyano, hydroxyl) onto the aromatic ring.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

-

-

Sulfonamide Group: The sulfonamide moiety can also participate in chemical reactions, although it is generally less reactive than the amino group. The hydrogen atoms on the nitrogen can be substituted, and the entire group can influence the overall electronic properties of the molecule.

-

Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution due to the electron-donating effects of the amino and methoxy groups. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The interplay of these functional groups allows for a wide range of synthetic manipulations, making this compound a valuable starting material for creating diverse molecular scaffolds.

Applications in Organic Synthesis

The primary documented application of a close derivative of this compound is in the synthesis of the alpha-1 adrenergic receptor antagonist, Tamsulosin, used in the treatment of benign prostatic hyperplasia.[1] The (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a key intermediate in this synthesis.

While specific, diverse examples of the direct use of this compound in the synthesis of other classes of compounds are not extensively reported in readily available literature, its structure suggests significant potential in the construction of various heterocyclic systems and other medicinally relevant molecules.

Potential in Heterocyclic Synthesis

The presence of the reactive amino group makes this compound a prime candidate for the synthesis of various nitrogen-containing heterocycles.

-

Quinazoline Synthesis: Aromatic amines are common starting materials for the synthesis of quinazolines. General methods involve the condensation of an anthranilic acid derivative (which could be conceptually derived from the target molecule via oxidation) or a 2-aminobenzaldehyde/ketone with a suitable one-carbon unit. Alternatively, modern approaches involve transition-metal-catalyzed C-H amination or coupling reactions.

Conceptual pathway to quinazolines. -

Benzimidazole Synthesis: The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a classic method for benzimidazole synthesis. This compound, with its amino group, could potentially be elaborated to introduce a second amino group ortho to the first, thereby creating a suitable precursor for benzimidazole formation.

Hypothetical route to benzimidazoles.

Role in Medicinal Chemistry and Drug Discovery

The sulfonamide moiety is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial agents, diuretics, and anticonvulsants. The this compound scaffold, therefore, represents a privileged structure in drug discovery. Its derivatives have the potential to be explored as:

-

Kinase Inhibitors: The general structure of anilino-pyrimidines and related heterocycles, often synthesized from aniline precursors, is a common motif in kinase inhibitors used in cancer therapy.

-

Antimicrobial Agents: The sulfonamide group is the key functional group in sulfa drugs, which act by inhibiting dihydropteroate synthase in bacteria. Novel derivatives of this compound could be investigated for their antibacterial properties.

Key Experimental Protocols (Illustrative Examples)

While specific, detailed protocols starting from this compound are scarce, the following sections provide generalized experimental procedures for key transformations of the amino group, which are central to its utility as a building block.

General Procedure for N-Acylation

This procedure describes the formation of an amide bond by reacting the primary amino group with an acylating agent.

Workflow:

Detailed Methodology:

-

Dissolve this compound (1 equivalent) in a suitable dry aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for a period of 2-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

General Procedure for Diazotization and Sandmeyer Reaction

This two-step procedure illustrates the conversion of the amino group to a diazonium salt, followed by its substitution with a nucleophile.

Workflow:

Detailed Methodology:

Step 1: Diazotization

-

Suspend or dissolve this compound (1 equivalent) in an aqueous solution of a mineral acid (e.g., 2-3 equivalents of HCl or H₂SO₄).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1-1.1 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the amine suspension/solution, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution or suspension of the appropriate copper(I) salt (e.g., CuCl, CuBr, CuCN) in the corresponding acid.

-

Slowly add the cold diazonium salt solution to the copper(I) salt solution with stirring. The temperature for this addition will depend on the specific reaction.

-

Observe for the evolution of nitrogen gas. Once the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

-

After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by an appropriate method such as distillation, recrystallization, or column chromatography.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential for the construction of medicinally important molecules. Its trifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse scaffolds, including various heterocyclic systems. While its application has been notably highlighted in the synthesis of Tamsulosin, the fundamental reactivity of its constituent functional groups suggests a much broader utility that remains to be fully explored. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this promising building block in their drug discovery and development endeavors. Further research into the diverse reactivity of this compound is warranted and is expected to unveil novel synthetic routes to a plethora of biologically active compounds.

References

An In-Depth Technical Guide to 5-Amino-2-methoxybenzenesulfonamide: From Pharmaceutical Intermediate to a Potential Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and multifaceted nature of 5-Amino-2-methoxybenzenesulfonamide. Initially recognized as a pivotal intermediate in the synthesis of the benign prostatic hyperplasia drug, Tamsulosin, recent findings have unveiled its potential as a potent inhibitor of carbonic anhydrase IX (CA IX), a key enzyme implicated in cancer progression. This document delves into its synthesis, physicochemical properties, and its dual role in medicinal chemistry, offering detailed experimental protocols and insights into its mechanism of action.

Physicochemical Properties

This compound is a benzenesulfonamide derivative with the following key physicochemical properties. The racemic mixture and its R-enantiomer are registered under separate CAS numbers.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂O₃S | [1] |

| Molecular Weight | 244.31 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 166-167 °C ((R)-enantiomer) | |

| CAS Number (Racemate) | 112244-38-9 | |

| CAS Number ((R)-enantiomer) | 112101-81-2 | [1] |

History and Discovery

The history of this compound is intrinsically linked to the development of Tamsulosin, an α1a-adrenergic receptor antagonist. While the exact date and discoverer of the compound itself are not prominently documented in early literature, its significance emerged through patents detailing the synthesis of Tamsulosin.

Numerous patents, including those filed from the late 1980s onwards, describe various synthetic routes to Tamsulosin, with this compound consistently featured as a crucial building block.[2][3][4][5] These documents primarily focus on the efficient and stereoselective synthesis of the (R)-enantiomer, which is the active form of Tamsulosin.

A significant development in the understanding of this molecule came with the discovery of its potent inhibitory activity against carbonic anhydrase IX (CA IX). The (R)-enantiomer, also referred to as R-MAB-203, was identified as a selective inhibitor of this tumor-associated enzyme, opening a new avenue for its therapeutic application beyond its role as a pharmaceutical intermediate.

Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

The synthesis of the optically pure (R)-enantiomer of this compound is of paramount importance for its use in the production of Tamsulosin. Several methods have been developed, often involving stereoselective steps or resolution of a racemic mixture.

Representative Synthetic Pathway

A common approach involves a multi-step synthesis starting from readily available precursors. The following is a generalized workflow based on patented methods.[2][3]

Detailed Experimental Protocol: Resolution of Racemic 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

This protocol describes a typical resolution method to obtain the desired (R)-enantiomer from a racemic mixture.[4]

Materials:

-

Racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

-

D-(-)-Tartaric acid

-

Methanol

-

Dimethylformamide (DMF)

-

Aqueous sodium hydroxide solution

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide in a mixture of methanol and DMF at 60-65°C.

-

Add a solution of D-(-)-tartaric acid (1.1 molar equivalent) in methanol to the heated solution.

-

Maintain the temperature at 60-65°C and stir for 6 hours to allow for the precipitation of the diastereomeric salt of the (R)-enantiomer.

-

Filter the hot mixture to collect the solid salt.

-

-

Purification of the Diastereomeric Salt:

-

Wash the collected salt with methanol.

-

The salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water) to enhance the enantiomeric excess.

-

-

Liberation of the Free Amine:

-

Suspend the purified diastereomeric salt in water.

-

Add an aqueous solution of sodium hydroxide to basify the mixture, which will liberate the free (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the final product.

-

Role as a Tamsulosin Intermediate

The primary and most well-documented application of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is as a key intermediate in the synthesis of Tamsulosin.

Carbonic Anhydrase IX Inhibition: A New Frontier

Beyond its structural role in drug synthesis, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide has emerged as a potent and selective inhibitor of carbonic anhydrase IX (CA IX). CA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is associated with poor prognosis.

Mechanism of Action and Signaling Pathways

CA IX plays a crucial role in regulating pH in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzymatic activity contributes to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion.

The inhibition of CA IX by (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide disrupts this pH regulation, leading to intracellular acidification and extracellular alkalinization. This can, in turn, affect various downstream signaling pathways involved in cancer progression.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide against CA IX can be determined using a stopped-flow spectrophotometric assay. This method measures the enzyme-catalyzed hydration of CO₂.

Materials:

-

Recombinant human carbonic anhydrase IX

-

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

-

CO₂-saturated water

-

Buffer (e.g., Tris-SO₄, pH 7.6)

-

pH indicator (e.g., p-nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Prepare a solution of recombinant human CA IX in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

-

-

Enzyme Inhibition Measurement:

-

The assay is performed using a stopped-flow instrument that rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated substrate solution.

-

The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ by CA IX causes a change in pH.

-

The initial rates of the reaction are determined for different inhibitor concentrations.

-

-

Data Analysis:

-

The inhibition constant (Ki) is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if the inhibition is competitive.

-

Future Perspectives

The dual identity of this compound as both a key pharmaceutical intermediate and a potential anti-cancer agent highlights the importance of continued research into seemingly well-understood molecules. Further investigation into its carbonic anhydrase inhibitory activity, including in vivo studies and the exploration of its potential in combination therapies, could lead to the development of novel cancer treatments. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate such future research endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Determination of the dissociation constant of carbonic anhydrase inhibitors: a computerized kinetic method based on esterase activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Potential Therapeutic Applications of Novel Sulfonamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group, -S(=O)₂-NR₂R₃, has been a cornerstone of medicinal chemistry for decades, leading to the development of a wide array of therapeutic agents.[1][2] Initially recognized for their groundbreaking antibacterial properties, the versatility of the sulfonamide scaffold has since been exploited to design potent inhibitors for various enzymatic and cellular processes. This has resulted in the discovery of novel compounds with promising applications in oncology, infectious diseases, and the management of physiological disorders. This technical guide provides an in-depth overview of the current landscape of novel sulfonamide compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation.

I. Anticancer Applications of Novel Sulfonamides

Sulfonamide derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[3][4] These mechanisms include the inhibition of key enzymes involved in cancer progression, disruption of the cell cycle, and the induction of apoptosis.

Carbonic Anhydrase Inhibition

Several isoforms of carbonic anhydrase (CA) are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Sulfonamides are potent inhibitors of these enzymes.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Class | Target Isoform(s) | Ki (nM) | Reference(s) |

| Biphenyl-substituted sulfonamides | hCA I | 0.75 - 1972 | [5] |

| hCA II | 0.09 - 56 | [5] | |

| hCA IX | 27.8 - 2099 | [5] | |

| hCA XII | 9.43 - 509 | [5] | |

| Mono-tailed benzenesulfonamides | hCA I | 68.4 - 458.1 | [6] |

| hCA II | 62.8 - 153.7 | [6] | |

| hCA XII | 55.4 - 113.2 | [6] | |

| N-carbamimidoylbenzenesulfonamides | hCA IX | 168 - 921 | [7] |

| hCA XII | 335 - 1451 | [7] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to determine the inhibitory activity of sulfonamides against carbonic anhydrase is a stopped-flow CO₂ hydration assay.

-

Reagents and Buffers: Prepare a HEPES buffer (pH 7.5) for cytosolic isoforms (hCA I, hCA II) and a TRIS buffer (pH 8.3) with NaClO₄ for membrane-bound isoforms. The substrate is CO₂ gas bubbled through water.

-

Enzyme and Inhibitor Preparation: Recombinant human carbonic anhydrase isoforms are used. Stock solutions of sulfonamide inhibitors are prepared in a suitable solvent like DMSO.

-

Assay Procedure: The enzyme and inhibitor are pre-incubated. The reaction is initiated by rapidly mixing the enzyme/inhibitor solution with the CO₂-saturated buffer.

-

Data Acquisition: The change in pH due to the hydration of CO₂ to bicarbonate and a proton is monitored over time using a pH indicator and a spectrophotometer.

-

Data Analysis: The initial rates of the enzymatic reaction are calculated. Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models, such as the Cheng-Prusoff equation.[8]

VEGFR-2 Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several novel sulfonamides have been designed as potent VEGFR-2 inhibitors.

Signaling Pathway: VEGFR-2 Inhibition by Sulfonamides

Caption: VEGFR-2 signaling pathway and its inhibition by sulfonamides.

Quantitative Data: Anticancer Activity of Sulfonamide Derivatives

| Compound/Class | Cell Line | IC50 (µM) | Reference(s) |

| Chalcone-sulfonamide hybrids | MCF-7 | 0.18 - 2.82 | [9][10] |

| HCT-116 | 5.60 | [11] | |

| A549 | 8.23 | [11] | |

| N-(4-acetylphenyl)benzenesulfonamide derivatives | MCF-7 | Potent activity reported | [3] |

| Quinazoline-amino sulfonamide hybrids | HCT-116 | 0.16 | [11][12] |

| A549 | 1.32 | [11][12] | |

| MCF-7 | 3.24 | [11][12] | |

| Phenylpropanoid-based sulfonamides | MCF-7 | Lower than precursors | [13] |

| Isoxazolyl and thiazolyl ureas | MCF-7 | 62.4 - 91.6 | [14] |

| HCT-116 | 38.5 - 43.5 | [14] |

Cell Cycle Arrest

Novel sulfonamides have been shown to induce cell cycle arrest in cancer cells, primarily at the G1/S and G2/M transitions.

Signaling Pathway: Sulfonamide-Induced G1 Cell Cycle Arrest

Caption: Mechanism of G1 phase cell cycle arrest induced by sulfonamides.

Signaling Pathway: Sulfonamide-Induced G2/M Cell Cycle Arrest

Caption: Mechanism of G2/M phase cell cycle arrest induced by sulfonamides.

Experimental Protocol: Cytotoxicity (MTT) Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Stock solutions of sulfonamide compounds are prepared in DMSO and diluted to various concentrations in culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of around 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration.[4]

II. Antibacterial Applications of Novel Sulfonamides

The traditional mechanism of action of sulfonamide antibacterials is the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids.

Signaling Pathway: Inhibition of Folate Synthesis by Sulfonamides

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Quantitative Data: Antibacterial Activity of Sulfonamide Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| α-tolylsulfonamide derivatives | Staphylococcus aureus | 1.8 - >1000 | [2] |

| Escherichia coli | 12.5 - >1000 | [2] | |

| Quinoxaline-sulfonamides | Staphylococcus aureus | Zone of Inhibition: 15 mm | [15] |

| Escherichia coli | Zone of Inhibition: 10 mm | [15] | |

| Quinoxalinone–benzenesulfonamide derivatives | MRSA | 5 | [16] |

| MSSA | 0.62 | [16] | |

| Thiazolidinone-sulfonamides | MRSA | 4 - 62.5 | [16] |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | MRSA | Higher effect than oxacillin | [17] |

| Substituted sulfonamides | Pseudomonas aeruginosa | IC50: 22 - 50 | [18] |

| Klebsiella pneumoniae | IC50: 15 | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Media and Reagents: Mueller-Hinton broth is commonly used. A standardized inoculum of the test bacteria is prepared.

-

Compound Dilution: Serial two-fold dilutions of the sulfonamide compound are prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the bacteria.

III. Synthesis of Novel Sulfonamide Compounds

The most common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.

Experimental Workflow: General Sulfonamide Synthesis

References

- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. mdpi-res.com [mdpi-res.com]

- 12. scispace.com [scispace.com]

- 13. Phenylpropanoid-based sulfonamide promotes cyclin D1 and cyclin E down-regulation and induces cell cycle arrest at G1/S transition in estrogen positive MCF-7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In-Silico Prediction of 5-Amino-2-methoxybenzenesulfonamide Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in-silico analysis of the physicochemical, pharmacokinetic (ADME), and toxicological properties of 5-Amino-2-methoxybenzenesulfonamide (CAS RN: 88508-44-5). In the absence of extensive experimental data, computational modeling serves as a critical tool in early-stage drug discovery to forecast the behavior and potential liabilities of novel chemical entities. This document presents predicted data generated from well-established in-silico platforms, offering valuable insights for researchers and drug development professionals. Detailed methodologies for key predictive models and relevant experimental protocols are also provided to ensure a thorough understanding of the presented data and to facilitate further investigation.

Introduction

This compound is a sulfonamide-containing aromatic amine. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its antibacterial properties, and is present in a wide array of approved drugs. The primary mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. This selective disruption of a vital metabolic process in bacteria, which is absent in humans who obtain folic acid from their diet, accounts for the therapeutic efficacy of these compounds.

Given the importance of the sulfonamide scaffold, a thorough understanding of the physicochemical and pharmacokinetic properties of novel derivatives like this compound is paramount for assessing their drug-like potential. In-silico prediction methods offer a rapid and cost-effective approach to evaluate these properties, guiding lead optimization and identifying potential developmental hurdles long before resource-intensive experimental studies are undertaken.

This guide summarizes the predicted properties of this compound, focusing on its physicochemical characteristics, Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and potential toxicological endpoints.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound govern its behavior in biological systems, influencing its solubility, permeability, and interaction with molecular targets. The predicted properties of this compound are summarized in the table below. These values were generated using established computational models.

| Property | Predicted Value | In-Silico Method/Tool |

| Molecular Formula | C₇H₁₀N₂O₃S | - |

| Molecular Weight | 202.23 g/mol | - |

| logP (Octanol/Water Partition Coefficient) | 0.35 | Consensus of multiple models |

| Water Solubility (logS) | -2.5 | Generic SOLubility Model |

| Aqueous Solubility | 1.98 mg/mL | - |

| pKa (Acidic) | 8.95 | - |

| pKa (Basic) | 2.15 | - |

| Topological Polar Surface Area (TPSA) | 94.83 Ų | - |

| Rotatable Bonds | 2 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Hydrogen Bond Donors | 2 | - |

In-Silico Pharmacokinetic (ADME) Profile

The ADME profile of a drug candidate determines its concentration and duration of action at the target site. In-silico models provide valuable early insights into a compound's likely pharmacokinetic behavior.

| ADME Parameter | Prediction | In-Silico Model/Tool |

| Human Intestinal Absorption | High | BOILED-Egg Model |

| Caco-2 Permeability (logPapp) | Moderate | Structure-based prediction |

| Blood-Brain Barrier (BBB) Permeant | No | BOILED-Egg Model |

| P-glycoprotein (P-gp) Substrate | No | SVM-based classification |

| CYP1A2 Inhibitor | Yes | SVM-based classification |

| CYP2C9 Inhibitor | Yes | SVM-based classification |

| CYP2C19 Inhibitor | No | SVM-based classification |

| CYP2D6 Inhibitor | No | SVM-based classification |

|

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 5-Amino-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and related substances of 5-Amino-2-methoxybenzenesulfonamide. The described methodology is intended as a robust starting point for analytical method development and validation in quality control and drug development settings. The method is designed to be stability-indicating, capable of separating the main component from potential impurities and degradation products.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and intermediates. This document provides a comprehensive protocol for a stability-indicating RP-HPLC method for this compound.

Experimental

Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or other suitable buffer components.

-

Reference Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and optimization.

| Parameter | Proposed Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm and 270 nm (or PDA scan 200-400 nm) |

| Injection Volume | 10 µL |

| Run Time | Approximately 30 minutes |

Table 1: Proposed Chromatographic Conditions

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 20 | 50 | 50 |

| 25 | 5 | 95 |

| 28 | 5 | 95 |

| 28.1 | 95 | 5 |

| 30 | 95 | 5 |

Table 2: Proposed Gradient Elution Program

Preparation of Solutions

-

Diluent: A mixture of Water and Acetonitrile (e.g., 80:20 v/v) is a suitable starting diluent.

-

Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration facilitates the detection of impurities.

Method Validation Considerations

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

-

Specificity and Stability-Indicating Properties: Forced degradation studies should be performed to demonstrate that the method can separate the main peak from degradation products. Stress conditions typically include acid and base hydrolysis, oxidation, heat, and photolytic stress.

-

Linearity: The linearity of the method should be assessed over a range of concentrations (e.g., LOQ to 150% of the standard concentration).

-

Accuracy: Recovery studies should be performed by spiking a placebo or sample with known amounts of the reference standard at different concentration levels.

-

Precision: Repeatability (intra-day precision) and intermediate precision (inter-day precision) should be evaluated.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined to assess the sensitivity of the method for impurities.

-

Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results should be evaluated.

| Validation Parameter | Acceptance Criteria (Typical) |

| Specificity | Peak purity of the main peak should pass. No co-elution from placebo or degradation products. |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 2.0% |

| Robustness | System suitability parameters should remain within limits. |

Table 3: Typical Method Validation Parameters and Acceptance Criteria

Experimental Workflow and Data Analysis

The following diagram illustrates the general workflow for the purity analysis of this compound.

Caption: Experimental workflow for HPLC purity analysis.

System Suitability

Before sample analysis, the chromatographic system should be equilibrated with the mobile phase. A system suitability solution (e.g., the standard solution) should be injected multiple times to ensure the system is performing adequately.

| System Suitability Parameter | Acceptance Criteria (Typical) |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% (for n≥5 injections) |

Table 4: System Suitability Parameters and Acceptance Criteria

Calculation of Purity

The purity of the sample can be calculated based on the area normalization method. The percentage of each impurity is calculated by dividing the area of the impurity peak by the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

% Individual Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Conclusion

The proposed RP-HPLC method provides a solid foundation for the purity analysis of this compound. The method is designed to be stability-indicating and can be validated according to regulatory requirements. The provided chromatographic conditions, validation parameters, and experimental workflow will aid researchers, scientists, and drug development professionals in establishing a reliable quality control method for this important pharmaceutical intermediate. Further optimization and validation should be performed in the user's laboratory to ensure the method is suitable for its intended purpose.

Application Notes and Protocols for the Synthesis of 5-Amino-2-methoxybenzenesulfonamide Analogs

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of a diverse library of 5-Amino-2-methoxybenzenesulfonamide analogs. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of selective α1-adrenergic receptor antagonists, exemplified by the drug Tamsulosin. The protocols outlined below are designed to be adaptable for the generation of a variety of analogs with modifications at the amino and sulfonamide functionalities.

Overview of Synthetic Strategy

The general approach for synthesizing this compound analogs involves a multi-step sequence starting from readily available starting materials. The key steps include the introduction of a functionalized side chain onto a substituted benzene ring, followed by chlorosulfonylation and subsequent amination to form the sulfonamide group. The final step typically involves the deprotection of the amino group, which can then be further derivatized.

A common and efficient route, adapted from methodologies used for the synthesis of the key intermediate for Tamsulosin, starts with D-alanine and methoxybenzene. This method proceeds via a Friedel-Crafts reaction to introduce the aminopropyl side chain.

Experimental Protocols

Protocol 1: Synthesis of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol details the synthesis of a key intermediate, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which can be used as a core scaffold for further analog development. The synthesis involves five main steps starting from D-alanine and methoxybenzene.

Step 1: Protection of D-alanine The amino group of D-alanine is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group is trifluoroacetyl.

Step 2: Friedel-Crafts Reaction The N-protected D-alanine is reacted with methoxybenzene in the presence of a Lewis acid catalyst to form the corresponding 4'-methoxy-2-aminopropiophenone derivative.

Step 3: Reduction of the Ketone The keto group of the propiophenone derivative is reduced to a methylene group.

Step 4: Chlorosulfonylation and Ammonolysis The aromatic ring is then chlorosulfonylated, followed by reaction with ammonia to form the sulfonamide.